Home > Products > Screening Compounds P81217 > Piperidine-1-valeric acid
Piperidine-1-valeric acid -

Piperidine-1-valeric acid

Catalog Number: EVT-8629822
CAS Number:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Piperidine-1-valeric acid is a chemical compound that belongs to the class of piperidine derivatives, which are cyclic amines containing a six-membered ring with one nitrogen atom. This compound is characterized by a piperidine ring substituted with a valeric acid moiety at the 1-position. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Source

Piperidine-1-valeric acid can be derived from piperidine, a common nitrogen-containing heterocycle found in many natural products and synthetic compounds. Valeric acid, a straight-chain fatty acid, is readily available from various natural sources or can be synthesized through chemical processes. The combination of these two components results in the formation of piperidine-1-valeric acid.

Classification

Piperidine-1-valeric acid is classified as an amino acid derivative due to its structural features resembling those of amino acids. It also falls under the category of piperidine derivatives, which are known for their diverse pharmacological properties, including analgesic, anxiolytic, and neuroprotective effects.

Synthesis Analysis

Methods

The synthesis of piperidine-1-valeric acid typically involves several steps that may include the formation of the piperidine ring followed by the introduction of the valeric acid group. Various synthetic routes have been reported in the literature, including:

  1. Formation of Piperidine: Starting from pyridine or its derivatives, reduction reactions can yield piperidine. For example, hydrogenation processes using catalysts such as palladium or rhodium have been employed to convert pyridine into piperidine derivatives .
  2. Carboxylation: The introduction of the valeric acid moiety can be achieved through carboxylation reactions where appropriate reagents are used to attach the valerate group to the nitrogen atom of the piperidine ring. This could involve using carbonyl compounds or carboxylic acids under specific reaction conditions .
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are utilized to isolate and purify piperidine-1-valeric acid from reaction mixtures.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pressure, and time to optimize yields and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Weight: 155.24 g/mol
  • Melting Point: Not well-defined in literature but expected to be in the range typical for similar compounds.
  • Solubility: Soluble in polar solvents like water and ethanol due to its carboxylic acid functionality.
Chemical Reactions Analysis

Reactions

Piperidine-1-valeric acid can participate in various chemical reactions typical for carboxylic acids and amines:

  1. Esterification: Reacting with alcohols can yield esters.
  2. Amidation: It can form amides when reacted with amines.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to different derivatives.

Technical Details

The reactivity is influenced by the presence of functional groups within its structure, allowing for diverse chemical transformations that are useful in organic synthesis.

Mechanism of Action

Process

The mechanism of action for piperidine-1-valeric acid primarily revolves around its interaction with neurotransmitter systems. It is believed to modulate gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.

Data

Research indicates that derivatives of valerenic acid (related compounds) exhibit selective binding to GABA receptors, suggesting similar potential for piperidine-1-valeric acid . This mechanism underlies its possible anxiolytic and sedative properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to light yellow liquid or solid depending on purity.
  • Odor: Characteristic odor associated with fatty acids.

Chemical Properties

  • Acidity: Exhibits acidic behavior due to the carboxylic group, with a pKa value indicative of its acidity.
  • Reactivity: Engages in nucleophilic substitution reactions due to the presence of nitrogen.

Relevant data on solubility and stability under various conditions are essential for practical applications.

Applications

Piperidine-1-valeric acid has several scientific uses:

  • Pharmaceuticals: Investigated for potential therapeutic effects in treating anxiety disorders and other neurological conditions.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Research: Utilized in studies exploring neurotransmitter systems and their modulation.
Synthetic Strategies and Structural Optimization

Total Synthesis Approaches for Piperidine-1-Valeric Acid Derivatives

Total synthesis of piperidine-1-valeric acid derivatives employs strategic disconnections at the C-N bond (piperidine-valerate linkage) or C-C bond (within the valeric chain), with selection dictated by target complexity and stereochemical requirements.

  • Hydrogenation of Pyridine Intermediates: Catalytic hydrogenation of substituted pyridines provides a direct route to piperidine cores. Modern heterogeneous catalysts enable efficient piperidine ring formation under mild conditions. Ruthenium-based catalysts achieve cis-selective hydrogenation of 1,3-disubstituted pyridines with excellent diastereocontrol, crucial for generating stereodefined piperidine-valeric acid conjugates [4]. Nickel silicide catalysts represent cost-effective alternatives, operating effectively in aqueous environments at moderate temperatures (50-80°C), enhancing sustainability profiles [4]. Palladium-catalyzed hydrogenations exhibit superior functional group tolerance, accommodating sensitive valeric acid precursors like esters or protected aldehydes without competitive reduction [4]. Table 1 compares catalytic systems:

Table 1: Hydrogenation Catalysts for Piperidine Synthesis

CatalystConditionsDiastereoselectivityFunctional Group Tolerance
Ruthenium heterogeneous70°C, 50 bar H₂High cis selectivityModerate
Nickel silicideH₂O, 50-80°C, 20 bar H₂VariableHigh (acid-stable groups)
Palladium on carbonRT, 1-5 bar H₂Substrate-dependentExcellent (esters, halides)
  • Cyclization Strategies: Linear precursors undergo ring-forming reactions to construct the piperidine core simultaneously with valerate tether installation. Copper-catalyzed intramolecular C–H amination of N-fluorosulfonamides enables direct piperidine ring formation. Using Tp^(iPr)2Cu(NCMe) catalyst (1 mol%) in toluene at 100°C, N-alkyl-N-fluorosulfonamides cyclize to N-sulfonyl piperidines in 18-24 hours [7]. This method facilitates rapid access to valeric acid-tethered piperidines by incorporating the pentanoic acid chain within the sulfonamide precursor. Alternatively, aza-Diels-Alder reactions between Danishefsky's diene and imines derived from 5-aminopentanoic acid yield 2-substituted piperidin-4-ones, providing versatile intermediates for further valeric acid functionalization [8].

Chemoenzymatic Pathways for Chiral Intermediate Generation

Chemoenzymatic synthesis addresses challenges in stereoselective construction of piperidine-1-valeric acid derivatives, particularly for generating enantioenriched piperidine intermediates or chiral valeric acid side chains.

  • Amino Acid Hydroxylases: Fe(II)/α-ketoglutarate-dependent dioxygenases (e.g., GriE) catalyze regioselective and stereospecific C–H hydroxylation of amino acid precursors. GriE hydroxylates leucine derivatives at the δ-position with complete diastereocontrol (>95% de), producing chiral intermediates convertible to 4-substituted piperidine carboxylic acids [2]. Gram-scale reactions in lysate (50 mM substrate concentration) demonstrate scalability for piperidine precursor synthesis. Subsequent transformations involve cyclization via reductive amination or lactam formation, establishing stereocenters adjacent to the valeric acid attachment point [2].

  • L-Pipecolic Acid Biocatalysis: L-Pipecolic acid serves as a chiral building block for valeric acid-functionalized piperidines. Whole-cell biocatalysts expressing lysine cyclodeaminase convert L-lysine to L-pipecolic acid with high enantiomeric excess (ee >98%) [8]. Alternatively, immobilized transaminases enable kinetic resolution of racemic pipecolic acid, providing access to both enantiomers. Chemoenzymatic cascades integrate these steps; for example, enzymatic hydroxylation of L-pipecolic acid at C5 followed by chemical elongation via Arndt-Eistert homologation yields chiral 5-(piperidin-1-yl)pentanoic acid derivatives with preserved stereochemistry [8].

  • Ketoreductase Applications: Chiral valeric acid side chains are accessible via ketoreductase-catalyzed reductions. β-Keto esters undergo enantioselective reduction (ee 90-99%) using KRED-101 or KRED-122 enzymes, producing 5-hydroxyvalerate intermediates. Mitsunobu inversion or activation enables piperidine coupling, establishing chiral centers within the valeric acid spacer [8].

Structure-Activity Relationship (SAR) Studies of Piperidine Core Modifications

SAR investigations reveal that piperidine ring substitutions profoundly influence target engagement, membrane permeability, and metabolic stability of piperidine-1-valeric acid derivatives.

  • Positional Effects of Piperidine Substituents:
  • C2-Methylation: 2-Methylpiperidine derivatives exhibit enhanced CCR5 receptor binding affinity (IC₅₀ = 13-22 μM) compared to unsubstituted analogs. The methyl group induces conformational restraint, stabilizing a bioactive chair conformation where the valeric acid chain occupies an equatorial position [3] [5].
  • C3-Fluorination: 3-Fluoropiperidine-1-valeric acid derivatives demonstrate improved metabolic stability in microsomal assays (t₁/₂ increase >2-fold). Fluorine’s electronegativity reduces α-carbon basicity, decreasing cytochrome P450-mediated N-dealkylation susceptibility [4].
  • C4-Hydroxylation: Hydroxyl groups at C4 significantly modulate MenA inhibition (IC₅₀ = 8-10 μM) by forming hydrogen bonds with Asp114 in the MenA active site, as confirmed through molecular docking studies [3].

  • Ring Constraint Strategies:

  • Spiropiperidines: Spirofusion at C4 (e.g., spiropiperidine-indane) reduces conformational flexibility, improving selectivity for dopamine D3 versus D2 receptors (50-fold selectivity increase) [4].
  • Piperidine-Containing Bicycles: Octahydrocyclopenta[c]pyrrolo derivatives enforce a trans-decalin geometry, enhancing µ-opioid receptor potency by positioning the valeric acid chain optimally for receptor docking [7].

  • Bioisosteric Piperidine Replacements:

  • Piperazine Analogs: Piperazine-1-valeric acid derivatives exhibit superior aqueous solubility (logS increase 0.5-1.2 units) but reduced blood-brain barrier penetration (P-gp substrate potential increases) [6].
  • Tropane Derivatives: Nortropane-based valeric acids demonstrate nanomolar affinity for serotonin transporters, leveraging the rigid bicyclic scaffold to pre-organize the carboxylic acid for ionic interaction with Lys490 [7].

Table 2: Impact of Piperidine Modifications on Bioactivity

ModificationBiological TargetEffect on ActivityProposed Structural Basis
2-Methyl substitutionCCR5 receptorIC₅₀ improved to 13-22 μMConformational restraint favoring equatorial chain
3-Fluoro substitutionMenA enzymeMetabolic stability ↑ 200%Reduced N-dealkylation rate
4-Hydroxy substitutionMenA enzymeIC₅₀ = 8-10 μM (synergy with ETC inhibitors)H-bond with Asp114
Spirofusion at C4Dopamine D3 receptorSelectivity vs D2 ↑ 50-foldPre-organized bioactive conformation
Piperidine → PiperazineMultiple targetsSolubility ↑, BBB penetration ↓Increased polarity, P-gp recognition

Functionalization of the Valeric Acid Moiety for Enhanced Bioactivity

Valeric acid carboxylate group manipulation and chain modifications serve as key strategies for optimizing potency, pharmacokinetics, and target specificity.

  • Amide and Ester Derivatives:
  • Primary Amides: Conversion to primary amides (e.g., 5-(piperidin-1-yl)pentanamide) enhances blood-brain barrier permeability (PAMPA-BBB permeability coefficient >5 × 10⁻⁶ cm/s) by reducing ionization at physiological pH while maintaining hydrogen-bonding capacity [6].
  • Benzyl Esters: Prodrug esters mask the carboxylic acid, improving oral bioavailability (F = 45-65% in rodents) through passive diffusion. Intracellular esterases mediate hydrolysis, releasing the active acid within target tissues [3].

  • Bioisosteric Carboxylate Replacements:

  • Tetrazole: Tetrazole bioisosteres (e.g., 5-(piperidin-1-yl)pentyl-1H-tetrazole) maintain similar pKa (4.5-4.8) while increasing lipophilicity (cLogP increase 0.7-1.0 unit), enhancing CNS penetration for neurological targets [6].
  • Sulfonamides: Direct sulfonamide replacement (piperidine-1-pentanesulfonamide) improves renal clearance profiles and mitigates glucuronidation-mediated clearance, extending plasma half-life (t₁/₂ = 8-12 hours in primates) [8].

  • Chain Length and Branching Effects:

  • Homologation: Extension to hexanoic acid (6-(piperidin-1-yl)hexanoic acid) increases MenA inhibition potency (IC₅₀ decrease 3-fold) by extending reach into a hydrophobic subpocket [3].
  • α-Methyl Branching: α-Methylvaleric acid derivatives exhibit superior anticancer activity in MCF-7 cells (IC₅₀ = 8.5 μM) compared to linear analogs (IC₅₀ = 22 μM). The quaternary center restricts conformational freedom, promoting optimal positioning within the ATP-binding site of kinases [6].
  • ω-Amino Derivatives: Terminal amine installation (e.g., 5-(piperidin-1-yl)pentan-1-amine) enables conjugation with fluorescent probes or cytotoxic payloads, facilitating targeted drug delivery systems [8].

  • Peptide Conjugates: Incorporation of piperidine-1-valeric acid into peptide backbones modifies secondary structure. Replacing proline with (R)-pipecolic acid in tripeptides induces stable type VI β-turn conformations, enhancing somatostatin receptor subtype-4 affinity [8]. Similarly, cyclic peptides incorporating piperidine-1-valeric acid as a linker show improved proteolytic stability (t₁/₂ > 6 hours in plasma) while maintaining nanomolar opioid agonism [8].

Properties

Product Name

Piperidine-1-valeric acid

IUPAC Name

5-piperidin-1-ylpentanoic acid

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c12-10(13)6-2-5-9-11-7-3-1-4-8-11/h1-9H2,(H,12,13)

InChI Key

XSDBBZZUMULACW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.